3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
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Overview
Description
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a complex organic compound that belongs to the class of oxadiazoles and chromenones This compound is notable for its unique structure, which combines the properties of both oxadiazole and chromenone moieties
Mechanism of Action
Target of Action
Many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . These receptors can be involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The mode of action of a compound depends on its structure and the target it interacts with. For example, some compounds can interfere with the synthesis of certain components in target cells, leading to functional changes .
Biochemical Pathways
The affected pathways depend on the specific targets of the compound. For example, some compounds can affect the production of free radicals and reactive oxygen species (ROS), which are normal metabolic products of cells .
Pharmacokinetics
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, can greatly impact its bioavailability. For example, compounds with poor oral bioavailability undergo extensive first-pass metabolism .
Result of Action
The molecular and cellular effects of a compound’s action can vary widely. Some compounds may inhibit certain enzymes, leading to changes in cell function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzohydrazide with salicylaldehyde to form an intermediate hydrazone, which is then cyclized using acetic anhydride to yield the desired oxadiazole-chromenone compound . The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or acetic acid, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the oxadiazole or chromenone rings.
Substitution: Halogen substitution reactions can occur, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reactions may involve reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the chromenone ring, while reduction can produce dihydro derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising antimicrobial, antitumor, and anti-inflammatory activities. It has been investigated as a potential lead compound for the development of new drugs.
Materials Science: Due to its unique electronic properties, it is used in the design of organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules and heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one: This compound shares a similar oxadiazole-chromenone structure but with different substituents.
3-chloromethcathinone: Although structurally different, it shares the chlorophenyl moiety and has been studied for its psychoactive properties.
Uniqueness
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is unique due to its specific combination of oxadiazole and chromenone rings, which imparts distinct electronic and biological properties. This uniqueness makes it a valuable compound for diverse scientific research applications.
Properties
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClN2O3/c18-13-7-3-2-6-11(13)15-19-16(23-20-15)12-9-10-5-1-4-8-14(10)22-17(12)21/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAZBQPDHPXXRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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